Traditionally, quinhydrone served as an alternative to the ubiquitous glass electrode in pH meters []. It functions based on the principle that the ratio of its oxidized (p-benzoquinone) and reduced (hydroquinone) forms depends on the solution's pH. By measuring the electrode potential of a quinhydrone electrode immersed in the solution, the pH can be determined []. However, this method has limitations, including:
Despite these limitations, quinhydrone still finds use in specific research areas, particularly when studying:
Quinhydrone's ability to exist in both oxidized and reduced states makes it a valuable tool in studying redox reactions and electrochemistry. Researchers utilize it for:
Beyond pH measurement and electrochemistry, quinhydrone finds application in other scientific research areas, such as:
Quinhydrone is a chemical compound characterized by its unique structure, which consists of a charge-transfer complex formed between p-quinone and p-hydroquinone. Its molecular formula is , and it has a molecular weight of 218.21 g/mol. Quinhydrone is recognized for its role as an electron acceptor in redox reactions, making it significant in various analytical and electrochemical applications .
Quinhydrone exhibits notable biological activity due to its redox properties. It has been studied for its potential roles in biological systems, particularly in electron transfer processes. Its ability to act as an electron acceptor makes it relevant in biochemical pathways involving quinones and hydroquinones, which are integral to cellular respiration and photosynthesis .
Quinhydrone can be synthesized through several methods:
Quinhydrone has diverse applications, particularly in:
Studies on quinhydrone interactions focus on its behavior in various media, including aqueous solutions. It has been shown to dissociate into its components when dissolved, influencing the dynamics of electron transfer reactions. Research has also explored its interactions with other redox-active species, contributing to a better understanding of charge transfer processes in complex systems .
Quinhydrone shares structural and functional similarities with several other compounds, notably:
Compound | Structure Type | Unique Features |
---|---|---|
Hydroquinone | Diol | Strong reducing agent; less stable than quinhydrone. |
Benzoquinone | Dione | More oxidizing; does not form charge-transfer complexes like quinhydrone. |
Anthraquinone | Polycyclic quinone | Used industrially for hydrogen peroxide production; larger structure leads to different reactivity. |
1,4-Naphthoquinone | Quinone | Structural similarity but different reactivity patterns; used in natural products synthesis. |
Quinhydrone's uniqueness lies in its stable charge-transfer complex formation between hydroquinone and quinone, which enhances its utility in electrochemical applications compared to other similar compounds that do not exhibit such behavior .
The electrochemical activity of quinhydrone originates from the equilibrium between quinone (Q) and hydroquinone (QH₂):
$$
\text{Q} + 2\text{H}^+ + 2e^- \rightleftharpoons \text{QH}_2
$$
This reversible redox pair forms a cocrystal via hydrogen bonding, creating a conductive network that enables efficient electron transfer [1] [2]. The Nernst equation governs the potential of quinhydrone electrodes:
$$
E = E^0 + \frac{RT}{2F} \ln a_{\text{H}^+}
$$
where $$E^0$$ is the standard electrode potential (699.7 mV at 25°C), and $$a_{\text{H}^+}$$ is hydrogen ion activity [1] [4]. Pulse radiolysis studies on Escherichia coli succinate dehydrogenase reveal analogous electron transfer pathways, where quinhydrone-like intermediates mediate electron shuttling between [3Fe–4S] clusters and heme cofactors [3]. These biological systems mirror the compound's electrode behavior, emphasizing the role of quinone positioning and protein backbone interactions in modulating electron tunneling rates [3].
Nickel electrodes exhibit distinct catalytic properties in quinhydrone systems due to their oxide layer dynamics. Cyclic voltammetry data show that nickel's surface oxidation at 0.3–0.5 V (vs. SHE) enhances quinone adsorption, reducing charge transfer resistance by 40% compared to gold [4]. This phenomenon arises from nickel's ability to stabilize semiquinone radicals through d-orbital interactions, a feature absent in gold's sp-band metals. However, gold's inertness minimizes side reactions in non-aqueous solvents, making it preferable for organic-phase quinhydrone applications despite its lower catalytic activity [4].
Table 1: Electrode Performance Comparison
Parameter | Nickel Electrode | Gold Electrode |
---|---|---|
Charge Transfer Resistance | 12 Ω·cm² | 28 Ω·cm² |
Adsorption Capacity (Q) | 0.45 μmol/cm² | 0.18 μmol/cm² |
Stability in CH₃CN | <24 hours | >72 hours |
In acetonitrile-water mixtures, quinhydrone displays non-ideal Faradaic behavior due to solvent-dependent proton activity. At 30% acetonitrile, the diffusion coefficient ($$D$$) of QH₂ decreases by 35% compared to aqueous solutions, while charge transfer resistance increases exponentially with solvent dielectric constant [4]. Kinetic polarization studies reveal two distinct electron transfer regimes:
These findings underscore the critical role of solvent microstructure in modulating quinhydrone's redox kinetics, particularly in non-aqueous electrochemical systems.
Quinhydrone-type charge-transfer complexes mediate disulfide bond formation in E. coli DsbB enzymes, where they act as transient intermediates between ubiquinone and cysteine residues [2]. Fluorescence assays demonstrate a redox potential shift from +167 mV (pH 7) to −45 mV (pH 9), aligning with the Nernstian pH dependence observed in electrochemical systems [2] [4]. Comparative analysis with mitochondrial Complex II shows conserved electron transfer pathways, where quinhydrone-like interactions between [3Fe–4S] clusters and heme groups enable succinate oxidation [3].
Quinhydrone's utility is constrained to pH 1–9 due to hydroquinone deprotonation above pH 8.5 and quinone reduction below pH 1 [1]. Strong oxidizers (e.g., MnO₄⁻) or reductants (e.g., S₂O₄²⁻) disrupt the Q/QH₂ equilibrium, causing irreversible electrode passivation [1] [4]. Recent advances in carboxin-based inhibitors demonstrate selective blocking of quinone-binding pockets, providing insights into overcoming these limitations in biological analogs [3].
Acute Toxic;Irritant;Environmental Hazard